molecular formula C19H21NO B2989700 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine CAS No. 2418643-67-9

1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine

Cat. No.: B2989700
CAS No.: 2418643-67-9
M. Wt: 279.383
InChI Key: KFTFXAZTORSYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine is a compound that features a unique combination of cyclopropyl, phenyl, and aziridine groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the aziridine ring, known for its high reactivity, makes this compound a valuable intermediate in synthetic chemistry.

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions include epoxides, amines, and substituted aziridines.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine involves its high reactivity due to the strained aziridine ring. The compound can undergo ring-opening reactions, forming reactive intermediates that interact with molecular targets. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of cyclopropyl, phenyl, and aziridine groups, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-2-5-16(6-3-1)17-7-4-8-19(11-17)21-14-18-13-20(18)12-15-9-10-15/h1-8,11,15,18H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTFXAZTORSYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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